molecular formula C12H16FNO2 B15307360 Ethyl 3-amino-2-(3-fluorobenzyl)propanoate

Ethyl 3-amino-2-(3-fluorobenzyl)propanoate

Cat. No.: B15307360
M. Wt: 225.26 g/mol
InChI Key: NNWUMERZSUBNHP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(3-fluorobenzyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a fluorobenzyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(3-fluorobenzyl)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(3-fluorobenzyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 3-amino-2-(3-fluorobenzyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(3-fluorobenzyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl 3-amino-2-(3-fluorobenzyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-2-(4-fluorobenzyl)propanoate: Similar structure but with the fluorine atom at a different position on the benzene ring.

    Ethyl 3-amino-2-(3,4-difluorobenzyl)propanoate: Contains two fluorine atoms on the benzene ring, leading to different chemical properties.

    Ethyl 3-amino-2-(3-methylbenzyl)propanoate: Contains a methyl group instead of a fluorine atom, resulting in different reactivity and applications.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C12H16FNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-5,7,10H,2,6,8,14H2,1H3

InChI Key

NNWUMERZSUBNHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)F)CN

Origin of Product

United States

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